2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 923081-88-3
VCID: VC5171918
InChI: InChI=1S/C21H24N2O3/c1-15-13-17(8-11-19(15)23-12-4-3-5-21(23)25)22-20(24)14-16-6-9-18(26-2)10-7-16/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,24)
SMILES: CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC)N3CCCCC3=O
Molecular Formula: C21H24N2O3
Molecular Weight: 352.434

2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide

CAS No.: 923081-88-3

Cat. No.: VC5171918

Molecular Formula: C21H24N2O3

Molecular Weight: 352.434

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide - 923081-88-3

Specification

CAS No. 923081-88-3
Molecular Formula C21H24N2O3
Molecular Weight 352.434
IUPAC Name 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Standard InChI InChI=1S/C21H24N2O3/c1-15-13-17(8-11-19(15)23-12-4-3-5-21(23)25)22-20(24)14-16-6-9-18(26-2)10-7-16/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,24)
Standard InChI Key XVQAYNZLMHXPNG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC)N3CCCCC3=O

Introduction

2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is a complex organic compound belonging to the class of acetamides. It features a methoxy group and a piperidinyl moiety, making it a significant molecule in medicinal chemistry, particularly for developing pharmaceuticals that target specific biological pathways.

Synthesis and Production

The synthesis of 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps. In industrial settings, batch reactors with controlled conditions are used to optimize yield and purity. Automated systems monitor parameters like temperature and pressure throughout the reaction process.

Synthesis Steps

  • Starting Materials: The synthesis often begins with appropriate starting materials such as 4-methoxyaniline and a derivative of 3-methyl-4-(2-oxopiperidin-1-yl)phenylamine.

  • Acetylation Reaction: An acetylation reaction is performed to introduce the acetamide group.

  • Purification: The final product is purified using techniques such as chromatography or crystallization.

Physical Characteristics

PropertyDescription
AppearanceWhite or off-white solid
Melting PointNot specified in available literature
SolubilitySoluble in organic solvents like DMSO and ethanol

Biological Activity and Applications

This compound is of interest in medicinal chemistry due to its potential to interact with biological targets such as enzymes or receptors. It may act by inhibiting or activating these targets, leading to therapeutic effects.

Potential Therapeutic Targets

  • Enzyme Inhibition: May inhibit enzymes involved in disease pathways.

  • Receptor Modulation: Could modulate signaling pathways by binding to specific receptors.

Future Research Directions

  • In Vitro Studies: Investigate its interaction with specific biological targets.

  • In Vivo Studies: Evaluate its efficacy and safety in animal models.

  • Clinical Trials: If promising, proceed to human clinical trials to assess therapeutic potential.

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